2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine
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Overview
Description
2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is a chemical compound characterized by its piperazine ring substituted with two methyl groups at positions 2 and 5, and a propan-1-amine group attached to the nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine typically involves the reaction of 2,5-dimethylpiperazine with a suitable alkylating agent such as 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylpiperazin-1-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a propyl group.
2-(2,5-Dimethylpiperazin-1-yl)butan-1-amine: Similar structure but with a butyl group instead of a propyl group.
2-(2,5-Dimethylpiperazin-1-yl)propan-2-amine: Similar structure but with the amine group attached to the second carbon of the propyl chain.
Uniqueness
2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a propan-1-amine group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylpiperazin-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-7-6-12(8(2)4-10)9(3)5-11-7/h7-9,11H,4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUVWOOITMYPTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(C)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561311 |
Source
|
Record name | 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128364-94-3 |
Source
|
Record name | 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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